Allyl butyrate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-5-7(8)9-6-4-2/h4H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZIOVJHUJAAEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047666 | |
| Record name | Allyl butyrate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless liquid with a peach/apricot odour | |
| Record name | Allyl butyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040591 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Allyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/332/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
142.00 to 143.00 °C. @ 760.00 mm Hg | |
| Record name | Allyl butyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040591 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water and soluble in ethanol and oils | |
| Record name | Allyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/332/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.897-0.902 | |
| Record name | Allyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/332/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2051-78-7 | |
| Record name | Allyl butyrate | |
| Source | CAS Common Chemistry | |
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| Record name | Allyl butyrate | |
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| Record name | Allyl butyrate | |
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| Record name | Butanoic acid, 2-propen-1-yl ester | |
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| Record name | Allyl butyrate | |
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| Record name | Allyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.482 | |
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| Record name | ALLYL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH3T4NN0KO | |
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| Record name | Allyl butyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040591 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-80 °C | |
| Record name | Allyl butyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040591 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies for Allyl Butyrate
Esterification Reactions
Esterification, the foundational reaction for producing allyl butyrate (B1204436), involves the condensation of butyric acid and allyl alcohol. ontosight.ai This process can be achieved through conventional acid catalysis or by employing enzymatic biocatalysts, such as lipases. smolecule.com
Acid-Catalyzed Esterification of Butyric Acid with Allyl Alcohol
The most common industrial synthesis of allyl butyrate is the Fischer-Speier esterification, which involves reacting butyric acid with allyl alcohol in the presence of a strong acid catalyst. smolecule.commasterorganicchemistry.com This reaction is an equilibrium-limited process where the formation of the ester is accompanied by the production of water. masterorganicchemistry.com Typical acid catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comgoogle.com
Optimization of Reaction Conditions: Temperature, Solvent, Catalyst Concentration
The efficiency and yield of the acid-catalyzed synthesis of short-chain esters like this compound are highly dependent on the optimization of several key parameters. Studies on analogous compounds, such as butyl butyrate, provide insight into the optimal conditions. High temperatures generally accelerate the reaction rate; however, excessively high temperatures can lead to side reactions and decomposition. scielo.org.mxgoogle.com The molar ratio of reactants is also critical; using an excess of the alcohol can shift the reaction equilibrium toward the product side, increasing the final yield. masterorganicchemistry.com Catalyst concentration must be carefully controlled to ensure a reasonable reaction rate without promoting unwanted side reactions.
| Parameter | Condition | Effect on Yield/Conversion | Reference |
| Temperature | 40-55°C | Optimal for enzymatic synthesis of butyl butyrate, higher temperatures can be detrimental. researchgate.net For acid catalysis, temperatures can range from 90°C to 180°C. google.com | google.comresearchgate.net |
| Solvent | Heptane, Isooctane | Non-aqueous solvents are often used in biocatalytic synthesis to shift equilibrium towards ester formation. jmb.or.kr | jmb.or.kr |
| Catalyst Conc. | 5 wt% to butanol | In the synthesis of butyl butyrate using an ionic liquid catalyst, this concentration was found to be optimal. researchgate.net | researchgate.net |
| Molar Ratio | 1:1.6 (Acid:Alcohol) | An excess of alcohol is favorable, driving the equilibrium to maximize ester conversion. masterorganicchemistry.comresearchgate.net | masterorganicchemistry.comresearchgate.net |
Reaction Kinetics and Equilibrium Studies
The kinetics of Fischer esterification are well-documented. The reaction is reversible, meaning the ester can be hydrolyzed back into the carboxylic acid and alcohol in the presence of water. masterorganicchemistry.com To achieve high conversion, the equilibrium must be shifted towards the products. researchgate.net This is typically accomplished by applying Le Chatelier's principle in two ways: using one of the reactants (usually the less expensive alcohol) in large excess and/or removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus. masterorganicchemistry.com The reaction rate is dependent on the concentration of the reactants and the catalyst, as well as the temperature. researchgate.net Kinetic models often describe the process as a second-order reversible reaction.
Biocatalytic Esterification using Enzymes (e.g., Lipases)
An alternative, greener approach to this compound synthesis involves the use of enzymes, particularly lipases, as biocatalysts. smolecule.commdpi.com Lipases (E.C. 3.1.1.3) are hydrolases that can catalyze esterification reactions in non-aqueous or low-water environments. mdpi.comnih.gov This method offers high selectivity under mild reaction conditions, reducing energy consumption and the formation of by-products. scielo.org.mxmdpi.com
Enzyme Immobilization Techniques and Their Impact on Yield and Selectivity
| Immobilization Method | Description | Impact on Yield and Selectivity | Reference |
| Adsorption | The enzyme is physically bound to the surface of a water-insoluble carrier (e.g., activated carbon, resins) via weak forces like van der Waals or hydrophobic interactions. nih.govresearchgate.net | Simple and rapid method. Can lead to hyperactivation of lipases. The enzyme may leach from the support. mdpi.com | mdpi.comnih.govresearchgate.net |
| Covalent Bonding | The enzyme is attached to the support via stable covalent bonds, often using a cross-linking agent like glutaraldehyde. nih.govcsic.es | Creates a very stable biocatalyst with minimal leaching. The process can sometimes alter the enzyme's conformation and reduce activity. csic.es | nih.govcsic.es |
| Entrapment | The enzyme is confined within the porous matrix of a polymer gel (e.g., alginate, polyacrylamide). nih.govscispace.com | Protects the enzyme from the bulk environment. Mass transfer limitations for the substrate and product can reduce the apparent reaction rate. scispace.com | nih.govscispace.com |
| Cross-Linking | Enzyme molecules are linked to each other to form cross-linked enzyme aggregates (CLEAs). researchgate.net | Produces a highly concentrated, support-free biocatalyst with high stability. mdpi.com | mdpi.comresearchgate.net |
Studies have shown that immobilized lipases consistently provide higher ester yields and better operational stability compared to their free counterparts. mdpi.comnih.gov
Substrate Specificity Analysis of Biocatalysts
Lipases and other related enzymes like cutinases exhibit substrate specificity, meaning their catalytic activity varies depending on the chemical structure of the alcohol and carboxylic acid. jmb.or.krsoton.ac.uk This specificity is a key factor in selecting the most efficient biocatalyst for a particular synthesis. For the production of butyrate esters, research has shown that different enzymes have distinct preferences for the alcohol's carbon chain length.
| Biocatalyst | Source | Alcohol Chain Length Preference | Reference |
| Rhodococcus cutinase (Rcut) | Rhodococcus sp. | C6 > C4 > C8 > C10 > C2 | jmb.or.krnih.gov |
| Mucor miehei lipase | Mucor miehei | Bimodal peaks at C4 (butanol) and C10 (decanol). | researchgate.net |
| Lipase PS-CI | Burkholderia cepacia | High conversion for C1-C4 alcohols; very low for C5 and allyl alcohol. | scielo.org.mx |
| Cutinases (general) | Various | Generally show high affinity for C4 to C10 carbon chains. | jmb.or.kr |
This specificity is attributed to the size and hydrophobicity of the enzyme's active site. jmb.or.kr For instance, in the synthesis of various alkyl butyrates using an immobilized Rhodococcus cutinase, the highest preference was for hexanol (C6), followed by butanol (C4). nih.gov Such analyses are crucial for optimizing biocatalytic processes to achieve maximum productivity for target esters like this compound.
Green Chemistry Approaches in Enzymatic Synthesis
The pursuit of environmentally benign chemical processes has led to the adoption of biocatalysis for the synthesis of esters like this compound. Enzymatic synthesis, particularly using lipases, represents a significant green chemistry alternative to traditional acid-catalyzed esterification. smolecule.comredalyc.org This approach offers high selectivity and operates under mild conditions, which minimizes energy consumption and the formation of unwanted by-products. mdpi.com
Lipases (EC 3.1.1.3), such as those derived from Thermomyces lanuginosus (e.g., Eversa Transform 2.0, Lipozyme TL IM) and Candida antarctica (e.g., Novozym 435), are highly effective catalysts for the esterification of an alcohol (allyl alcohol) with a carboxylic acid (butyric acid). redalyc.orgnih.govacs.org These enzymes can be used in immobilized forms, which enhances their stability and allows for easier recovery and reuse, contributing to the economic viability of the process. redalyc.orgmdpi.com The reaction is typically conducted in organic solvents to increase the solubility of non-polar reactants, though solvent-free systems are also being explored to further improve the green credentials of the synthesis. redalyc.orgmdpi.com
Research has focused on optimizing various reaction parameters to maximize conversion efficiency. Key variables include the molar ratio of substrates, enzyme concentration, temperature, and reaction time. For instance, studies on similar short-chain esters have shown that high conversion rates (over 90%) can be achieved by carefully controlling these factors. redalyc.orgresearchgate.net The use of biocatalysis also allows the final product to be classified as "natural," a significant advantage for its application in the food and fragrance industries. redalyc.org
Table 1: Parameters Influencing Enzymatic Synthesis of Butyrate Esters This table is illustrative, based on typical findings for short-chain ester synthesis.
| Parameter | Investigated Range | Typical Optimal Condition | Impact on Conversion |
|---|---|---|---|
| Temperature | 30 - 70 °C | 50 - 65 °C | Increases reaction rate, but excessive heat can denature the enzyme. nih.govresearchgate.net |
| Enzyme Load | 1 - 15% (w/w) | 1.5 - 10% (w/w) | Higher load increases conversion rate up to a point of saturation. redalyc.orgresearchgate.net |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 - 1:5 | 1:1.3 - 1:2 | Excess of one substrate can shift equilibrium; high acid/alcohol levels can inhibit the enzyme. redalyc.orgresearchgate.net |
| Reaction Time | 1 - 48 hours | 3 - 6 hours | Conversion increases with time until equilibrium is reached. redalyc.orgnih.gov |
**1.2. Novel Synthetic Routes and Derivatization
Beyond direct synthesis, research has explored the incorporation of allyl and butyrate functionalities into more complex molecular architectures, including polymers and heterocyclic compounds.
A novel area of development is the creation of advanced functional polymers that combine the reactivity of allyl groups with the properties conferred by butyrate moieties. These materials can be synthesized by modifying natural polysaccharides like cellulose (B213188). mdpi.comresearchgate.net The process often involves a multi-step approach where the polysaccharide backbone is first functionalized with allyl groups and then butyrate groups are introduced, or vice-versa.
One method involves the synthesis of allyl celluloses (ACs) by reacting cellulose with allyl chloride. researchgate.net The resulting polymer, featuring reactive allyl side chains, can then be further modified. A separate but related strategy focuses on synthesizing cellulose acetate (B1210297) butyrate (CAB), a mixed ester with significant industrial applications. researchgate.netacs.org By combining these concepts, it is possible to design multi-functional polymers. For example, a cellulose backbone could be partially substituted with allyl groups for subsequent cross-linking (e.g., via thiol-ene click chemistry) and with butyrate groups to tailor properties like solubility and thermal stability. mdpi.comresearchgate.net
The synthesis of these complex polymers can be achieved using polysaccharide phenyl carbonates as activated intermediates, which allows for the controlled introduction of various functional amines, such as allylamine, to install the allyl groups. mdpi.com
Table 2: Conceptual Synthesis of Multi-Functionalized Polysaccharides
| Polymer Backbone | Functionalization Step 1 (Example) | Reagent | Functionalization Step 2 (Example) | Reagent |
|---|---|---|---|---|
| Cellulose | Introduction of Allyl Groups | Allyl Chloride or Allylamine | Introduction of Butyrate Groups | Butyric Anhydride (B1165640) |
| Xylan | Introduction of Phenyl Carbonate | Phenyl Chloroformate | Conversion with Allylamine & Butylamine | Allylamine, Butylamine |
| Cellulose | Introduction of Acetate/Butyrate | Acetic/Butyric Anhydride | Partial conversion to introduce Allyl groups | Chemical modification of remaining hydroxyls |
Novel Synthetic Routes and Derivatization
Synthesis of Butyrate Derivatives with Allyl Groups through Specific Chemical Protocols (e.g., Prins Reaction)
The Prins reaction is a powerful acid-catalyzed reaction between a carbonyl compound (an aldehyde or ketone) and an alkene. beilstein-journals.org Specifically, the reaction of a homoallylic alcohol with an aldehyde is a classic method for constructing substituted tetrahydropyran (B127337) (THP) rings, which are prevalent scaffolds in natural products. beilstein-journals.orgpreprints.org This protocol can be adapted to synthesize complex butyrate derivatives that also contain allyl groups.
This can be achieved by designing reactants that contain the requisite functionalities. For instance, a homoallylic alcohol could be reacted with an aldehyde that bears a butyrate ester moiety elsewhere in its structure. The acid-catalyzed cyclization would result in a tetrahydropyran ring that is substituted with both an allyl (or related) group and a butyrate group. beilstein-journals.org
More advanced applications include multi-component tandem reactions, such as an allylboration-Prins reaction sequence. nih.gov In such a process, an allylic boronic ester can react sequentially with two different aldehydes to construct a complex and highly substituted tetrahydropyran core with excellent stereocontrol in a single pot. nih.gov This strategy offers a highly efficient route to complex molecules that could incorporate butyrate and allyl functionalities.
Table 3: Components for a Prins Reaction to Synthesize an Allyl-Butyrate Derivative
| Component | Role in Reaction | Example Structure Feature |
|---|---|---|
| Homoallylic Alcohol | Provides the alkene and hydroxyl group for cyclization. | A C5 or C6 alcohol with a double bond at the C4-C5 position. |
| Carbonyl Compound | Reacts with the homoallylic alcohol to form the oxocarbenium ion intermediate. | An aldehyde functional group attached to a carbon chain containing a butyrate ester. |
| Acid Catalyst | Promotes the formation of the key oxocarbenium intermediate. | Brønsted acids (e.g., TFA) or Lewis acids (e.g., TMSOTf, BF₃·OEt₂). nih.govmdpi.com |
| Nucleophile (optional) | Traps the intermediate to prevent side reactions and introduce further functionality. | Can be internal (from the reactants) or an external additive. |
Homogeneous Synthesis in Ionic Liquids (e.g., 1-Allyl-3-Methylimidazolium Chloride)
Ionic liquids (ILs) have emerged as highly effective "green" solvents for chemical synthesis, particularly for processing biomass like cellulose. researchgate.net The ionic liquid 1-Allyl-3-Methylimidazolium Chloride ([Amim]Cl) has been identified as an excellent solvent for the homogeneous synthesis of cellulose derivatives. acs.orgsemanticscholar.orgresearchgate.net Unlike traditional solvents, [Amim]Cl can dissolve cellulose directly without requiring prior activation, creating a homogeneous reaction medium. researchgate.net
This system has been successfully used to synthesize cellulose acetate butyrate (CAB) in a single, catalyst-free step. researchgate.netacs.org In this process, dissolved cellulose is reacted directly with acylating agents, such as butyric anhydride and acetic anhydride. acs.org The homogeneous nature of the solution allows for precise control over the degree of substitution (DS) of the butyryl and acetyl groups by adjusting reaction parameters like temperature, time, and the molar ratio of the anhydrides. acs.orgnih.gov
The use of [Amim]Cl not only facilitates the reaction but also aligns with green chemistry principles, as the ionic liquid can be effectively recycled and reused after the product is isolated. acs.orgnih.gov This method provides a novel and efficient pathway for producing butyrate-containing polymers.
Table 4: Homogeneous Synthesis of Cellulose Acetate Butyrate (CAB) in [Amim]Cl | Parameter | Condition Range | Effect on Product (CAB) | Reference | | :--- | :--- | :--- | :--- | | Cellulose Source | Microcrystalline Cellulose, Sugarcane Bagasse | Determines the starting polymer backbone. | acs.orgacs.org | | Reaction Temperature | 80 - 100 °C | Higher temperature generally increases the degree of substitution. | acs.org | | Reaction Time | 2 - 48 hours | Longer time increases the degree of substitution up to a limit. | acs.orgnih.gov | | Acylating Agents | Butyric Anhydride, Acetic Anhydride | The ratio and order of addition control the final butyryl/acetyl content. acs.orgnih.gov | | Ionic Liquid | 1-Allyl-3-Methylimidazolium Chloride ([Amim]Cl) | Acts as an effective, recyclable solvent for cellulose. | researchgate.netacs.org |
Biological Activities and Mechanisms of Action of Allyl Butyrate
Antimicrobial Properties
Preliminary investigations indicate that allyl butyrate (B1204436) may possess antimicrobial capabilities, a trait shared by its parent compound, butyrate, and other related esters. smolecule.com The full extent and nature of these properties are still under active investigation.
Inhibition of Bacterial Growth
The ability of allyl butyrate to hinder the proliferation of various bacteria is a key area of its antimicrobial research.
Initial studies suggest that this compound could be effective against certain bacteria responsible for foodborne illnesses. smolecule.com However, detailed and specific data on its efficacy against a wide range of foodborne pathogens are not yet available. Research on related compounds, such as allyl isothiocyanate, has shown significant inhibitory effects against foodborne pathogens like E. coli O157:H7 and S. aureus, with minimum inhibitory concentrations (MICs) ranging between 10 and 100 μg/ml. researchgate.net This suggests a potential avenue for further investigation into this compound's specific activities.
The exploration of this compound's effectiveness against a wide array of microorganisms is still in its early stages. smolecule.com Allyl isothiocyanate, a related compound, is recognized as a wide-spectrum antimicrobial agent. researchgate.net The potential for this compound to exhibit similar broad-spectrum activity is an area of ongoing scientific inquiry.
Mechanisms of Antimicrobial Action
The precise mechanisms through which this compound exerts its antimicrobial effects are not yet fully elucidated. However, insights can be drawn from the well-documented mechanisms of its constituent parts, butyrate and the allyl group, as well as related compounds.
Butyrate is known to have both direct and indirect antimicrobial effects. nih.gov Direct effects include causing damage to the bacterial cell membrane and leakage of intracellular components. nih.gov Indirectly, butyrate can modulate the host's immune response, for instance by inducing the production of antimicrobial peptides like cathelicidin (B612621) LL-37. nih.gov
Allyl isothiocyanate's antimicrobial mechanism is thought to involve damage to the cell membrane and interference with cellular metabolism. nih.gov It has been shown to cause leakage of cellular metabolites in bacteria such as Salmonella Montevideo, Escherichia coli O157:H7, and Listeria monocytogenes. nih.gov Given that this compound contains an allyl group, it is plausible that it could share some of these membrane-disrupting properties.
Comparison with Butyrate and Other Butyrate Derivatives' Antimicrobial Effects
Butyrate itself has demonstrated direct antimicrobial effects against a variety of bacterial species. researchgate.net Studies on butyrate glycerides, which are esters of butyric acid and glycerol, have shown antimicrobial activity against Gram-positive bacteria, though their effectiveness against Gram-negative bacteria like Salmonella Typhimurium was found to be minimal without the addition of lipase. researchgate.netmdpi.com For instance, butyrate glycerides showed minimum inhibitory concentrations (MICs) of 10,000 mg/L for Enterococcus faecalis and 2,600 mg/L for Clostridium perfringens. mdpi.com
One study on citronellyl butyrate, another ester of butyric acid, found that it had superior antibacterial activity against Escherichia coli and Staphylococcus aureus compared to its corresponding alcohol, citronellol. ufc.br This suggests that the esterification of butyric acid can enhance its antimicrobial properties. This finding is particularly relevant for this compound, indicating that the combination of the allyl group and butyrate in an ester form could potentially result in significant antimicrobial efficacy.
Table 1: Antimicrobial Activity of Butyrate and its Derivatives
| Compound | Target Microorganism | Observed Effect | Reference |
| Butyrate | Acinetobacter baumannii, Escherichia coli, Bacillus species, Staphylococcus species | Direct antimicrobial effects | researchgate.net |
| Butyrate Glycerides | Enterococcus faecalis | MIC: 10,000 mg/L | mdpi.com |
| Butyrate Glycerides | Clostridium perfringens | MIC: 2,600 mg/L | mdpi.com |
| Butyrate Glycerides | Salmonella Typhimurium | Minimal inhibition without lipase | researchgate.net |
| Citronellyl Butyrate | Escherichia coli, Staphylococcus aureus | Superior activity to citronellol | ufc.br |
Influence on Metabolic Pathways
The influence of this compound on metabolic pathways is another area of significant scientific interest, largely inferred from the known metabolic roles of butyrate and other related molecules.
Upon ingestion, it is anticipated that this compound is hydrolyzed into butyric acid and allyl alcohol. industrialchemicals.gov.au The subsequent metabolic effects are likely driven by these individual components. Butyrate is a well-known short-chain fatty acid that serves as a primary energy source for colonocytes and plays a crucial role in various metabolic processes. nih.gov It is involved in the regulation of gene expression, inflammation, and cell differentiation. mdpi.com
Animal studies have indicated that butyrate supplementation can positively affect adipose tissue metabolism, energy and substrate metabolism, and insulin (B600854) sensitivity. nih.gov It has been shown to improve metabolic disorders and gut microbiome dysbiosis induced by a high-fat diet in mice. nih.gov Butyrate may also play a role in regulating lipid metabolism by promoting fatty acid oxidation. mdpi.com
Interaction with Enzymes Involved in Lipid Metabolism
This compound and its metabolites play a role in modulating lipid metabolism. smolecule.com The hydrolysis of this compound into butyric acid is central to its mechanism, as butyrate is a well-documented modulator of lipid pathways. industrialchemicals.gov.au Furthermore, as an ester, this compound can be metabolized into coenzyme A thioesters, which then enter the fatty acid β-oxidation pathway. industrialchemicals.gov.au
Effects on Lipid Accumulation and Lipogenesis
The butyrate metabolite of this compound has demonstrated significant effects on lipid accumulation and the expression of genes related to fat synthesis (lipogenesis). In studies involving porcine stromovascular cells, butyrate treatment was found to enhance adipogenesis (the formation of fat cells) and lipid accumulation. nih.gov This effect is linked to the upregulation of several key genes involved in glucose uptake and de novo lipogenesis. nih.gov For instance, sodium butyrate has been shown to increase triglyceride synthesis by upregulating enzymes involved in fatty acid biosynthesis. mdpi.com
Conversely, other related allyl compounds, such as allyl isothiocyanate (AITC), have been shown to have anti-lipogenic effects. Metabolites of AITC effectively inhibit the differentiation of preadipocytes and suppress the expression of critical adipogenesis-related genes. plos.orgresearchgate.net These metabolites have also been found to reduce oleic acid-induced lipid accumulation in hepatocytes. plos.org
Table 1: Effects of this compound Metabolite (Butyrate) on Genes Involved in Lipid Accumulation and Lipogenesis
| Gene/Protein | Effect of Butyrate Treatment | Cellular Context | Finding Source(s) |
| SREBP-1c | Upregulation | Porcine Stromovascular Cells | nih.gov |
| C/EBPα/β | Upregulation | Porcine Stromovascular Cells | nih.gov |
| GLUT4 | Upregulation | Porcine Stromovascular Cells | nih.gov |
| LPL | Upregulation | Porcine Stromovascular Cells | nih.gov |
| PPARγ | Upregulation | Porcine Stromovascular Cells | nih.gov |
| GPAT4 | Upregulation | Porcine Stromovascular Cells | nih.gov |
| DGAT1 | Upregulation | Porcine Stromovascular Cells | nih.gov |
| DGAT2 | Upregulation | Porcine Stromovascular Cells | nih.gov |
Regulation of Fatty Acid Oxidation Pathways
This compound is metabolized into intermediates that directly participate in fatty acid oxidation. industrialchemicals.gov.au Its metabolite, butyric acid, has been shown to influence pathways related to the breakdown of fatty acids for energy. Pathway analysis following butyrate administration in human colonic mucosa revealed an increased transcriptional regulation of fatty acid oxidation pathways. researchgate.net Short-chain fatty acids (SCFAs) like butyrate can increase fatty acid oxidation, which helps reduce fat storage. mdpi.comresearchgate.net This is partly achieved through the activation of AMP-activated protein kinase (AMPK), which in turn promotes the expression of genes like PGC-1α, a key regulator of fatty acid oxidation. nih.gov
However, some studies suggest a more complex role. While butyrate treatment increased the expression of the acyl-CoA oxidase (ACO) gene, other experiments hinted at a potential inhibitory effect on peroxisomal fatty acid oxidation. nih.gov
Effects on Cellular Signaling and Apoptosis
Preliminary studies have noted that this compound may affect cellular signaling and apoptosis, the process of programmed cell death. smolecule.com These effects are primarily understood through the actions of its metabolite, butyrate, a well-known signaling molecule. Butyrate can inhibit the growth of cancer cells and induce apoptosis by modulating various cellular signaling pathways. nih.govspandidos-publications.com
For example, butyrate has been shown to deactivate mTOR/S6K1 signaling, a key pathway in cell growth and survival. spandidos-publications.com It can also influence the Wnt/β-catenin pathway and AKT/PKB cell survival signaling in colon cancer cells. plos.org The induction of apoptosis by butyrate in HCT116 colorectal cancer cells is marked by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. spandidos-publications.com
Table 2: Effects of Butyrate (this compound Metabolite) on Cellular Signaling and Apoptosis
| Pathway/Protein | Effect of Butyrate Treatment | Cellular Context | Finding Source(s) |
| Apoptosis | Induction | HCT116 Colon Cancer Cells | nih.govspandidos-publications.com |
| mTOR/S6K1 Signaling | Deactivation | HCT116 Colon Cancer Cells | spandidos-publications.com |
| p-ERK1/2 | Decrease | HCT116 Colon Cancer Cells | nih.gov |
| p-ERK1/2 | Increase | NCM460 Noncancerous Colon Cells | nih.gov |
| Bax/Bcl-2 Ratio | Increase | HCT116 Colon Cancer Cells | spandidos-publications.com |
| Wnt/β-catenin Signaling | Hyperactivation | HCT-116 Colon Cancer Cells | plos.org |
Role in Histone Deacetylase (HDAC) Activity Modulation
A significant mechanism of action for this compound is the direct inhibition of histone deacetylase (HDAC) activity. tandfonline.com HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. nih.gov By inhibiting these enzymes, this compound favors an acetylated state, which is generally associated with active gene transcription. wikipedia.org
This inhibitory action is also a well-documented function of its metabolite, butyrate, which is known to inhibit class I and class IIa HDACs. nih.govfrontiersin.org Other allyl compounds, such as allyl mercaptan derived from garlic, are also recognized as potent HDAC inhibitors. nih.gov
Induction of Histone Acetylation
Consistent with its role as an HDAC inhibitor, this compound induces the hyperacetylation of histones. tandfonline.com Studies on mouse erythroleukemia cells showed that increased histone acetylation was prompted by incubation with various allyl compounds, including this compound, at concentrations that also led to the inhibition of cell proliferation. tandfonline.com
This action is a hallmark of HDAC inhibitors, which are known to promote a relaxed chromatin structure, making DNA more accessible to transcription factors and thereby enhancing the expression of certain genes, such as tumor suppressors. nih.govwikipedia.org The ability of butyrate, a metabolite of this compound, to induce histone acetylation is considered a key part of its biological activity. wikipedia.org
Potential Modulatory Effects on Host Gut Microbiota and Metabolome
While direct studies on the effect of this compound on gut microbiota are limited, its metabolic fate provides strong indications of its potential impact. This compound is likely hydrolyzed in the gastrointestinal tract to butyric acid and allyl alcohol. industrialchemicals.gov.au Butyric acid is a short-chain fatty acid (SCFA) that is a primary energy source for colonocytes and a crucial product of microbial fermentation of dietary fiber. wikipedia.org
The resulting increase in butyrate availability can significantly modulate the gut environment. Butyrate plays a role in regulating the metabolism of the gut microbiota and maintaining immune homeostasis. mdpi.com It is produced by specific bacterial phyla, primarily Firmicutes. mdpi.com Supplementation with butyrate could, therefore, influence the composition and activity of the gut microbiome. For example, garlic-derived allyl compounds have been shown to expand the diversity of the gut microbiome. monash.edu Butyrate itself is known to be produced by beneficial bacteria such as Faecalibacterium prausnitzii and members of the Lachnospiraceae family. mdpi.comnih.gov Changes in the gut metabolome, the collection of metabolites present, are also expected. For instance, in one study, sodium butyrate supplementation altered the levels of various volatile compounds, including allyl propyl sulfide (B99878). mdpi.com
Chemopreventive and Anti-Inflammatory Potential (Indirectly through related compounds)
The potential for this compound to exert chemopreventive and anti-inflammatory effects is primarily extrapolated from the known activities of butyrate and, to a lesser extent, other allyl compounds like allyl isothiocyanate. Butyrate is a critical mediator of the colonic inflammatory response and has demonstrated potential in preventing and treating conditions like inflammation-mediated ulcerative colitis and colorectal cancer. wikipedia.orgmdpi.com This is partly attributed to what is known as the "butyrate paradox," where it inhibits the growth of colonic tumor cells while serving as a primary energy source for healthy colon cells. wikipedia.orgoncotarget.com Similarly, compounds like allyl isothiocyanate, found in cruciferous vegetables, have shown chemopreventive, anti-inflammatory, and anticancer capabilities. mdpi.complos.orgspandidos-publications.com
The primary mechanism for many of butyrate's effects is its function as a histone deacetylase (HDAC) inhibitor. oncotarget.compnas.orgplos.orgnih.gov By inhibiting HDAC enzymes, butyrate causes an accumulation of acetylated histones, which leads to a more open chromatin structure and alters the expression of numerous genes involved in cellular processes like proliferation and inflammation. oncotarget.compnas.orgcambridge.org
Modulation of Cellular Proliferation
The butyrate moiety of this compound suggests a potential to modulate cellular proliferation, a key aspect of chemoprevention. Butyrate is known to inhibit the proliferation of various cancer cells, particularly colorectal cancer cells, and can induce apoptosis (programmed cell death). oncotarget.comnih.govspandidos-publications.comnih.gov This is achieved by altering the expression of genes that regulate the cell cycle. cambridge.org
A primary mechanism is the induction of cyclin-dependent kinase inhibitors, which are negative regulators of the cell cycle. nih.gov Butyrate has been shown to induce cell cycle arrest, often in the G0/G1 phase, through several key molecular changes: spandidos-publications.comresearchgate.net
Upregulation of p21 and p27: Butyrate treatment increases the expression of the cyclin-dependent kinase inhibitors p21(Waf1/Cip1) and p27(Kip1). cambridge.orgnih.govspandidos-publications.comresearchgate.net The induction of p21 is considered a critical factor for butyrate's ability to halt the growth of colon cancer cells and can occur independently of the p53 tumor suppressor protein. pnas.orgcambridge.org
Downregulation of Cyclins and CDKs: In some cell types, butyrate has been observed to decrease the levels of key cell cycle progression proteins, such as cyclin D1 and cyclin D3. cambridge.orgnih.gov
These actions collectively halt the progression of the cell cycle, thereby inhibiting the uncontrolled proliferation characteristic of cancer cells. oncotarget.com
Table 1: Influence of Butyrate on Key Cell Cycle Regulatory Proteins
| Protein | Function | Effect of Butyrate | Reference |
|---|---|---|---|
| p21(Waf1/Cip1) | Cyclin-dependent kinase inhibitor, halts cell cycle | Upregulation/Induction | pnas.orgcambridge.orgnih.govspandidos-publications.com |
| p27(Kip1) | Cyclin-dependent kinase inhibitor, halts cell cycle | Upregulation/Induction | nih.govspandidos-publications.comresearchgate.net |
| Cyclin D1 | Promotes G1/S phase transition | Downregulation (in some cell lines) | cambridge.orgnih.gov |
| Cyclin D3 | Promotes G1/S phase transition | Upregulation (in some colonic cells) | cambridge.org |
| Bax | Pro-apoptotic protein | Upregulation | spandidos-publications.com |
| Bcl-2 | Anti-apoptotic protein | Downregulation | spandidos-publications.com |
Regulation of Inflammatory Responses
Butyrate is a potent anti-inflammatory agent, and this activity is central to its protective effects in the gut. mdpi.commdpi.comhealthline.com It modulates the immune system through multiple mechanisms, including HDAC inhibition and interaction with specific G-protein coupled receptors. wikipedia.orgnih.gov The allyl group may also contribute, as compounds like allyl isothiocyanate have demonstrated anti-inflammatory effects. mdpi.commdpi.com
Butyrate's regulation of inflammatory responses involves several key actions:
Inhibition of Pro-inflammatory Cytokines: Butyrate has been shown to suppress the production and secretion of key pro-inflammatory cytokines. It can reduce levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and interleukin-12 (B1171171) (IL-12). mdpi.comwur.nlmdpi.comnih.govmdpi.com
Upregulation of Anti-inflammatory Cytokines: In addition to suppressing inflammatory signals, butyrate can enhance anti-inflammatory responses by increasing the production of cytokines like interleukin-10 (IL-10). wikipedia.orgmdpi.comnih.govresearchgate.net
Inhibition of NF-κB Pathway: A crucial mechanism for butyrate's anti-inflammatory effect is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.comresearchgate.netplos.orgd-nb.infooup.com NF-κB is a primary transcription factor that controls the expression of many pro-inflammatory genes; by inhibiting its activation, butyrate effectively dampens the inflammatory cascade. mdpi.comresearchgate.net
These immunomodulatory effects help maintain a balanced immune state in the gut, preventing the excessive inflammation that is linked to various diseases. wikipedia.orgmdpi.com
Table 2: Summary of Butyrate's Effects on Inflammatory Mediators
| Inflammatory Mediator | Role in Inflammation | Effect of Butyrate | Reference |
|---|---|---|---|
| TNF-α | Pro-inflammatory cytokine | Inhibition/Reduction | mdpi.comwur.nlmdpi.commdpi.com |
| IL-6 | Pro-inflammatory cytokine | Inhibition/Reduction | wur.nlmdpi.comnih.govmdpi.com |
| IL-1β | Pro-inflammatory cytokine | Inhibition/Reduction | wur.nlnih.gov |
| IL-12 | Pro-inflammatory cytokine | Inhibition/Reduction | mdpi.comresearchgate.net |
| IL-10 | Anti-inflammatory cytokine | Upregulation/Enhancement | wikipedia.orgmdpi.comnih.govresearchgate.net |
| NF-κB | Key inflammatory transcription factor | Inhibition of activation | mdpi.comresearchgate.netplos.orgoup.com |
| IFN-γ | Pro-inflammatory cytokine | Inhibition/Reduction | wikipedia.orgwur.nl |
Analytical Methodologies and Characterization in Research
Spectroscopic Characterization (e.g., FTIR, NMR, MS)
Spectroscopic methods provide detailed information about the molecular structure and composition of allyl butyrate (B1204436) by examining how the molecule interacts with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of allyl butyrate, providing unambiguous information about the carbon skeleton and the environment of each proton.
In ¹H NMR spectroscopy, the distinct electronic environments of the hydrogen atoms in the allyl and butyrate moieties result in a characteristic set of signals. chemicalbook.com The protons of the vinyl group are typically observed in the downfield region between 5.0 and 6.0 ppm, a range characteristic of hydrogens attached to sp²-hybridized carbons. compoundchem.comlibretexts.org The methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂-) are also deshielded and appear further downfield than typical alkyl protons, generally around 4.6 ppm. The protons on the butyrate chain appear at higher fields (further upfield), consistent with standard alkyl group chemical shifts. chemicalbook.com
| Assignment | Proton Type | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| -CH=CH₂ | Vinyl | ~5.91 |
| -CH=CH₂ (trans) | Vinyl | ~5.32 |
| -CH=CH₂ (cis) | Vinyl | ~5.23 |
| -O-CH₂- | Allylic | ~4.58 |
| -C(=O)-CH₂- | Alkyl (α to C=O) | ~2.31 |
| -CH₂-CH₃ | Alkyl (β to C=O) | ~1.67 |
| -CH₃ | Alkyl (terminal) | ~0.96 |
¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The carbonyl carbon of the ester group is characteristically found far downfield, typically between 170-185 ppm. libretexts.org The sp² carbons of the allyl group appear in the alkene region (115-140 ppm), while the sp³ carbons of the butyrate chain and the allylic methylene group resonate at higher fields. chemicalbook.comoregonstate.edu
| Assignment | Carbon Type | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| -C=O | Carbonyl (Ester) | ~172.8 |
| -CH=CH₂ | Vinyl | ~132.3 |
| -CH=CH₂ | Vinyl | ~118.1 |
| -O-CH₂- | Allylic | ~64.8 |
| -C(=O)-CH₂- | Alkyl (α to C=O) | ~36.1 |
| -CH₂-CH₃ | Alkyl (β to C=O) | ~18.3 |
| -CH₃ | Alkyl (terminal) | ~13.6 |
Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound based on their characteristic vibrational frequencies. chemicalbook.com The FTIR spectrum of this compound is dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, which typically appears around 1740 cm⁻¹. researchgate.net Other key absorptions include the C=C stretching vibration of the allyl group near 1650 cm⁻¹ and the C-O stretching vibrations of the ester linkage in the 1170-1250 cm⁻¹ region. nist.govvscht.cz The C-H stretching vibrations for the sp² carbons of the vinyl group are observed just above 3000 cm⁻¹, while the sp³ C-H stretches of the alkyl chain appear just below 3000 cm⁻¹.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (sp²) | Vinyl (=C-H) | 3080 - 3100 | Medium |
| C-H Stretch (sp³) | Alkyl (-C-H) | 2850 - 3000 | Strong |
| C=O Stretch | Ester | ~1740 | Very Strong |
| C=C Stretch | Alkene | ~1650 | Medium |
| C-O Stretch | Ester | 1170 - 1250 | Strong |
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. chemicalbook.com For this compound (C₇H₁₂O₂), the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 128. massbank.eu
The fragmentation of esters in electron ionization (EI) mass spectrometry is well-characterized. libretexts.org Common fragmentation pathways for this compound include α-cleavage and McLafferty rearrangements. 182.160.97ccsenet.org A prominent fragmentation is the loss of the butanoyl group, leading to the formation of the stable allyl cation at m/z 41. Another significant pathway is the α-cleavage of the C-O bond, resulting in the butanoyl cation at m/z 71, which is often the base peak. massbank.eu A McLafferty rearrangement can lead to the loss of propene, yielding a fragment at m/z 88.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 128 | [C₇H₁₂O₂]⁺ | Molecular Ion [M]⁺ |
| 71 | [CH₃CH₂CH₂CO]⁺ | α-cleavage, loss of •OCH₂CH=CH₂ |
| 43 | [CH₃CH₂CH₂]⁺ | Cleavage of butyrate chain |
| 41 | [CH₂=CHCH₂]⁺ | Loss of butanoyl group |
Chromatographic Separation and Quantification
Chromatographic methods are indispensable for separating this compound from mixtures, assessing its purity, and detecting trace-level impurities.
Gas chromatography (GC), typically coupled with a Flame Ionization Detector (FID), is the standard method for determining the purity of volatile compounds like this compound. In this technique, the sample is vaporized and passed through a capillary column. Separation occurs based on the differential partitioning of components between the stationary phase lining the column and the mobile carrier gas.
The purity is calculated from the resulting chromatogram by area percent normalization. The area of the peak corresponding to this compound is divided by the total area of all peaks (excluding the solvent) and multiplied by 100 to give the purity percentage. This method is highly effective for detecting and quantifying volatile impurities that may be present from the synthesis or degradation of the ester.
A critical aspect of quality control for this compound is the detection of residual reactants, such as allyl chloride, which may be classified as a potential genotoxic impurity (PGI). researchgate.net Due to the potential risks associated with such impurities, highly sensitive analytical methods are required for their quantification at trace levels.
Gas chromatography-mass spectrometry (GC-MS) is the preferred technique for this analysis due to its high selectivity and sensitivity. who.intresearchgate.net A validated method for quantifying allyl chloride involves using a GC system equipped with a non-polar capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent). researchgate.net The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for allyl chloride, monitoring its characteristic ions. Such methods can achieve a limit of detection (LOD) and limit of quantification (LOQ) in the low parts-per-million (ppm) range, for instance, 0.005 ppm and 0.01 ppm, respectively, ensuring the product meets stringent safety and quality standards. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. While gas chromatography (GC) is more commonly employed for the analysis of volatile compounds like this compound, HPLC offers a valuable alternative, particularly for non-volatile or thermally unstable derivatives or impurities that may be present in a sample. alwsci.com
Research on the direct analysis of this compound using HPLC is not extensively detailed in publicly available literature. However, the principles of HPLC can be applied to its analysis, often involving derivatization to make the molecule more suitable for detection by common HPLC detectors, such as UV-Vis detectors. For instance, short-chain fatty acids, from which butyrates are derived, can be analyzed by HPLC with ultraviolet detection following derivatization. gerli.com
Methodologies for the HPLC analysis of fatty acid esters often utilize reversed-phase chromatography with a C18 column. scielo.br The mobile phase typically consists of a gradient mixture of an organic solvent, like acetonitrile, and water. scielo.br This allows for the effective separation of esters based on their hydrophobicity. gerli.com Detection can be achieved through various means, including UV detection, especially if the ester is derivatized with a UV-absorbing chromophore, or by using a charged aerosol detector (CAD). gerli.comcsus.edu
A hypothetical HPLC method for analyzing a sample containing this compound could involve the parameters outlined in the table below. It is important to note that this is a generalized method and would require optimization and validation for the specific analysis of this compound.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity |
| Mobile Phase | Gradient of Acetonitrile and Water | Elution of compounds with varying polarities |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation |
| Column Temperature | 40 °C | Ensures reproducible retention times |
| Injection Volume | 10 µL | Introduction of the sample into the system |
| Detection | UV at 205 nm (for ester carbonyl group) or post-derivatization | Quantification of the separated components |
Thermal Analysis Techniques (e.g., DSC, TGA)
Thermal analysis techniques are instrumental in determining the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal stability and phase transitions of a compound.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This technique can be used to determine the glass transition temperature, melting point, and crystallization temperature of a substance. For a compound like this compound, which has a very low melting point, DSC analysis would require specialized cooling equipment. The expected DSC thermogram for this compound would show an endothermic peak corresponding to its melting point. Published data indicates an experimental melting point of -80°C for this compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about the thermal stability and decomposition of the material. For a volatile compound like this compound, a TGA experiment would show a single, sharp weight loss step corresponding to its boiling point and evaporation. The onset of this weight loss would indicate the temperature at which the compound begins to vaporize. The boiling point of this compound is reported to be 142°C at atmospheric pressure. chemsrc.com
In the presence of an inert atmosphere, such as nitrogen, TGA can reveal the decomposition profile of a substance. Thermal decomposition of this compound is expected to produce irritating and toxic gases and vapors. The decomposition products would likely include carbon monoxide and carbon dioxide. The following table summarizes the key thermal properties of this compound relevant to TGA and DSC analysis.
| Thermal Property | Value | Analytical Technique |
|---|---|---|
| Boiling Point | 142 °C at 760 mmHg | TGA (as vaporization temperature) |
| Flash Point | 42 °C (closed cup) | Not directly measured by TGA/DSC |
| Decomposition | Produces CO, CO2 upon heating | TGA |
Research on the thermo-oxidative decomposition of methyl esters using TGA and DSC has shown that the degree of unsaturation in the alkyl chain can significantly affect the thermal stability and the amount of residue formed at high temperatures. researchgate.net Although this research was not conducted on this compound specifically, it provides a framework for understanding how its structure might influence its thermal decomposition behavior. researchgate.net
Toxicological Considerations and Safety Assessments in Research Contexts
Metabolic Fate and Detoxification Pathways
The metabolism of allyl butyrate (B1204436) begins with its hydrolysis into allyl alcohol and butyric acid. industrialchemicals.gov.auresearchgate.net The allyl alcohol is then oxidized in the liver by alcohol dehydrogenase (ADH) to form acrolein, a highly reactive and toxic α,β-unsaturated aldehyde. industrialchemicals.gov.auoecd.orginchem.org This conversion to acrolein is a critical step, as acrolein is largely responsible for the observed hepatotoxicity associated with allyl compounds. oecd.orgeuropa.eu The detoxification of acrolein is therefore a crucial process in mitigating potential cellular damage. europa.eu
Glutathione (GSH), a tripeptide thiol, plays a central protective role in the detoxification of acrolein. oecd.org Acrolein readily reacts with hepatic GSH, forming a stable conjugate. industrialchemicals.gov.auoecd.org This conjugation, which can be enzymatic or non-enzymatic, neutralizes the reactivity of acrolein, preventing it from causing cellular damage through mechanisms like lipid peroxidation and binding to essential cellular macromolecules. oecd.orginchem.orgeuropa.eu
The process is highly efficient, but it can lead to the depletion of hepatic GSH stores. inchem.org When GSH levels are significantly reduced, the detoxification capacity is overwhelmed, leading to increased hepatotoxicity from acrolein. inchem.orgeuropa.eu Conversely, research has shown that enhanced GSH levels can protect against the hepatotoxicity of allyl alcohol. inchem.org The formation of the acrolein-GSH adduct is the initial and vital step in a major detoxification route known as the mercapturic acid pathway. oecd.org
The mercapturic acid pathway is the primary route for the elimination of the toxic acrolein metabolite. Following the initial conjugation with GSH, the resulting adduct undergoes further metabolic processing. oecd.org This involves sequential enzymatic steps that ultimately yield a water-soluble mercapturic acid, which is then excreted in the urine. oecd.orginchem.org
Studies on rats administered allyl esters have identified 3-hydroxypropylmercapturic acid as a key glutathione-derived metabolite found in urine and bile. inchem.org This metabolite is a definitive marker of the detoxification of allyl alcohol-derived acrolein via GSH conjugation and subsequent processing through the mercapturic acid pathway. industrialchemicals.gov.auoecd.org This metabolic route ensures the efficient and safe removal of the reactive aldehyde from the body. plos.orgnih.gov
Metabolic Pathway of Allyl Butyrate
| Initial Compound | Primary Metabolites | Key Detoxification Step | Excreted Product |
|---|---|---|---|
| This compound | Allyl Alcohol and Butyric Acid | Conjugation of acrolein (from allyl alcohol) with Glutathione (GSH) | 3-hydroxypropylmercapturic acid |
Enzyme Interactions and Related Toxicological Implications
The metabolites of this compound, particularly acrolein, are known to interact with various enzyme systems, which is a key aspect of their toxicological implications. industrialchemicals.gov.aunih.gov
The metabolic products of this compound have the potential to influence lipid metabolism. Butyric acid, as a short-chain fatty acid, is a natural substrate in lipid metabolic pathways. mdpi.com Some studies have indicated that sodium butyrate can enhance triglyceride synthesis by upregulating enzymes involved in fatty acid biosynthesis. mdpi.com
More significantly, the highly reactive metabolite acrolein can interact with and inhibit enzymes by binding to critical sulfhydryl groups on protein structures. psu.edu This non-specific binding can affect enzymes across various metabolic pathways, including those involved in lipid metabolism. psu.edu Acrolein is known to cause peroxidation of cellular lipids, which disrupts membrane permeability and cell viability. psu.edu Furthermore, research into the related compound allyl-isothiocyanate (AITC) shows that its metabolites can suppress oleic acid-induced lipid accumulation and lipogenesis in hepatocytes, suggesting that allyl compounds can modulate lipid-related enzymatic pathways. plos.orgnih.govresearchgate.net
Research on Potential for Irritation and Other Adverse Effects
This compound and related allyl esters have been evaluated in various research contexts for their potential to cause irritation to the skin, eyes, and respiratory system. industrialchemicals.gov.au
Research indicates that this compound can be an irritant. industrialchemicals.gov.aunih.govchemicalbook.com When applied undiluted to intact or abraded rabbit skin for 24 hours under occlusion, it was reported to be moderately irritating. industrialchemicals.gov.au In a human study, this compound produced slight irritation when applied at a 4% concentration in petrolatum in a 48-hour closed-patch test. industrialchemicals.gov.au
While specific data on eye irritation for this compound is limited, related allyl esters like allyl acetate (B1210297) are known to be irritating to mucous membranes, causing lacrimation and potential corneal burns. industrialchemicals.gov.au Given its chemical properties and classification, this compound is considered to be irritating to the eyes. nih.govthegoodscentscompany.com As a volatile compound, there is also potential for respiratory irritation upon inhalation. chemicalbook.comthegoodscentscompany.com The vapor of related compounds can be irritating to the respiratory system. industrialchemicals.gov.au
Summary of Irritation Research Findings
| System | Species/Model | Finding | Classification |
|---|---|---|---|
| Skin | Rabbit | Irritation observed on intact or abraded skin (undiluted, 24h). industrialchemicals.gov.au | Moderate industrialchemicals.gov.au |
| Skin | Human | Irritation observed in a closed-patch test (4% in petrolatum, 48h). industrialchemicals.gov.au | Slight industrialchemicals.gov.au |
| Eye | General Assessment | Classified as an eye irritant based on chemical data. nih.govthegoodscentscompany.com | Irritating nih.govthegoodscentscompany.com |
| Respiratory | General Assessment | Vapors may cause respiratory irritation. chemicalbook.comthegoodscentscompany.com | Irritating chemicalbook.comthegoodscentscompany.com |
Developmental and Reproductive Toxicity Studies (Referencing related allyl esters)
Studies on the developmental and reproductive toxicity of this compound specifically are limited. However, research on related allyl esters provides insights into the potential effects of this class of compounds. The toxicity of allyl esters is often linked to their hydrolysis to allyl alcohol and the corresponding carboxylic acid. industrialchemicals.gov.auoecd.org The subsequent metabolism of allyl alcohol to acrolein is considered a key factor in the observed toxicity. oecd.org
A tiered assessment of aliphatic allyl esters by the Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS) concluded that, based on available data for allyl heptanoate (B1214049), allyl cyclohexanepropionate, and the metabolite acrolein, the chemicals in this group are not likely to be reproductive or developmental toxicants. industrialchemicals.gov.au Similarly, an assessment of allyl esters of acetic acid ethers suggested they are not likely to be reproductive or developmental toxicants based on information for allyl phenoxyacetate (B1228835) and its metabolites. industrialchemicals.gov.au
In a combined repeated dose/reproduction and developmental toxicity screening test (OECD TG 421), rats administered allyl heptanoate by gavage showed no significant reproductive or developmental effects. industrialchemicals.gov.au Another study on allyl phenoxyacetate in rats observed an increase in testes and epididymides weight at a high dose, but no adverse effects on fertility or in the first-generation pups at lower doses. industrialchemicals.gov.au A developmental toxicity study on allyl alcohol in rats reported maternal and fetal toxicity, such as resorptions and decreased body weight, but no teratogenic effects. nih.gov A similar study in rabbits showed maternal toxicity but neither fetal toxicity nor teratogenic effects. nih.gov For both species, a No Observed Adverse Effect Level (NOAEL) for maternal and developmental toxicity was established at 10 mg/kg/day. nih.gov
Table 1: Summary of Developmental and Reproductive Toxicity Studies of Related Allyl Esters
| Compound | Species | Study Type | Key Findings | NOAEL (mg/kg/day) | Reference |
|---|---|---|---|---|---|
| Allyl Heptanoate | Rat | Reproductive/Developmental Toxicity Screening (OECD TG 421) | Not likely to be a reproductive or developmental toxicant. | Not explicitly stated in the provided text. | industrialchemicals.gov.au |
| Allyl Phenoxyacetate | Rat | Combined Repeated Dose/Reproduction and Developmental Toxicity Screening | Increased testes and epididymides weight at 150 mg/kg bw/day. No adverse effects on fertility. Decreased F1 pup body weight at 150 mg/kg bw/day. | 50 (Developmental) | industrialchemicals.gov.au |
| Allyl Alcohol | Rat | Developmental Toxicity | Maternal and fetal toxicity (resorptions, decreased body weight), but no teratogenic effects. | 10 (Maternal and Developmental) | nih.gov |
| Allyl Alcohol | Rabbit | Developmental Toxicity | Maternal toxicity (reduced body weight gain and food consumption), but no fetal toxicity or teratogenic effects. | 10 (Maternal and Developmental) | nih.gov |
Mutagenicity and Carcinogenicity Assessments (Referencing related compounds and regulatory frameworks)
There is limited direct data on the mutagenicity and carcinogenicity of this compound. Assessments often rely on data from structurally related compounds, primarily other allyl esters and their metabolite, allyl alcohol.
The International Agency for Research on Cancer (IARC) has not classified this compound with respect to its carcinogenicity to humans. aurochemicals.com Safety data sheets for this compound often state that it is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA. aurochemicals.comchemicalbook.com
Studies on related compounds have shown mixed results. For instance, allyl isovalerate was not mutagenic in bacterial assays but did induce sister chromatid exchanges and chromosomal aberrations in cultured Chinese hamster ovary cells. nih.govca.gov In a two-year gavage study, allyl isovalerate induced squamous-cell papillomas of the forestomach in male mice and increased the incidence of lymphomas in female mice. nih.gov It also led to an increased incidence of mononuclear-cell leukaemia in rats of both sexes. nih.gov Based on this limited evidence in experimental animals, IARC has classified allyl isovalerate as "not classifiable as to its carcinogenicity to humans (Group 3)". nih.gov
Allyl isothiocyanate, another related compound, has also been classified by IARC as "not classifiable as to its carcinogenicity to humans (Group 3)". iarc.fr There was limited evidence for its carcinogenicity in experimental animals. iarc.fr
The genotoxicity of allyl esters is often linked to their metabolite, acrolein, which has demonstrated genetic toxicity by inducing mutations in bacteria and sister chromatid exchanges in mammalian cells. ca.gov
Regulatory frameworks, such as the European Union's regulations on flavouring substances, have evaluated this compound. europa.eueumonitor.eu It is listed in the Union list of flavouring substances, and its genotoxicity has been cleared for use as a flavouring agent under specified conditions. flavordata.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound and concluded that there is no safety concern at current levels of intake when used as a flavouring agent. industrialchemicals.gov.au
Table 2: Summary of Mutagenicity and Carcinogenicity Assessments of this compound and Related Compounds
| Compound | Assessment | Key Findings | Regulatory Status/Classification | Reference |
|---|---|---|---|---|
| This compound | Carcinogenicity | Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA. | Listed in the EU's Union list of flavouring substances. JECFA: No safety concern as a flavouring agent. | industrialchemicals.gov.auaurochemicals.comchemicalbook.comeuropa.eu |
| Allyl Isovalerate | Mutagenicity | Not mutagenic in bacteria; induced sister chromatid exchanges and chromosomal aberrations in mammalian cells in vitro. | - | nih.govca.gov |
| Allyl Isovalerate | Carcinogenicity | Limited evidence in experimental animals (forestomach papillomas in male mice, lymphomas in female mice, leukaemia in rats). | IARC Group 3: Not classifiable as to its carcinogenicity to humans. | nih.gov |
| Allyl Isothiocyanate | Carcinogenicity | Limited evidence in experimental animals. | IARC Group 3: Not classifiable as to its carcinogenicity to humans. | iarc.fr |
| Acrolein (Metabolite) | Genotoxicity | Induced mutations in bacteria and sister chromatid exchanges in mammalian cells. | - | ca.gov |
Environmental Fate and Bioremediation Research Potential
Volatile Nature and Environmental Dispersion
The environmental dispersion of allyl butyrate (B1204436) is significantly influenced by its volatile nature. Volatility is a measure of a substance's tendency to vaporize. For allyl butyrate, this is indicated by its vapor pressure. Various sources report the vapor pressure of this compound, with an estimated value of 4.44 mmHg at 25°C. perflavory.comchemsrc.comlookchem.comparchem.com Another source reports a vapor pressure of 13.332 hPa (approximately 10.0 mmHg) at 39.67°C. chemicalbook.com This inherent volatility suggests that if released into the environment, this compound will likely partition to the atmosphere. conicet.gov.ar
Table 1: Physical and Chemical Properties of this compound Relevant to Environmental Dispersion
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₂O₂ | chemicalbook.comnih.gov |
| Molecular Weight | 128.17 g/mol | chemicalbook.comnih.gov |
| Boiling Point | 142.00 to 143.00 °C @ 760.00 mm Hg | perflavory.com |
| 44-45 °C @ 15 mmHg | chemsrc.comchemicalbook.com | |
| Vapor Pressure | 4.44 mmHg @ 25 °C (estimated) | perflavory.comchemsrc.comlookchem.comparchem.com |
| 13.332 hPa (10.0 mmHg) @ 39.67 °C | chemicalbook.com | |
| Water Solubility | 1233 mg/L @ 25 °C (estimated) | perflavory.com |
| logP (o/w) | 2.109 (estimated) | perflavory.com |
Potential for Bioremediation Applications
The potential for using microorganisms to degrade or detoxify this compound, a process known as bioremediation, is an area of research interest, though specific studies on this compound are limited. smolecule.com However, the bioremediation of other ester compounds is well-documented, providing a basis for its potential application. Esters can serve as substrates for microbial degradation, which can break down organic pollutants. tidjma.tntidjma.tn For instance, certain esters can act as a carbon source for microbes, stimulating their growth and their ability to degrade pollutants into less harmful byproducts. tidjma.tn
Bioremediation techniques have been successfully applied to environments contaminated with petroleum products and other organic compounds. elsevier.es The process often involves either stimulating the indigenous microbial populations (biostimulation) or introducing specific microbes to the contaminated site (bioaugmentation). conicet.gov.ar The biodegradation of phthalate (B1215562) esters, for example, is known to be initiated by microbial hydrolysis. nih.govresearchgate.net Given that this compound is an ester, it is plausible that similar microbial processes could be harnessed for its remediation from contaminated soil and water. The degradation of phthalate esters in soil has been shown to be enhanced by the presence of compost, which introduces a rich microbial community. researchgate.net This suggests that amending soil with organic matter could be a potential strategy for the bioremediation of this compound spills.
Degradation Pathways in Environmental Systems
The degradation of this compound in the environment can occur through both abiotic and biotic pathways.
Chemical Degradation: In the atmosphere, volatile organic compounds like this compound are primarily degraded through reactions with tropospheric oxidants such as hydroxyl (OH) radicals. conicet.gov.ar A study on the atmospheric oxidation of this compound initiated by OH radicals determined a rate coefficient of (2.89 ± 0.31) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. conicet.gov.ar This relatively fast reaction suggests a short atmospheric lifetime of only a few hours. conicet.gov.ar The reaction proceeds mainly by the addition of the OH radical to the carbon-carbon double bond. conicet.gov.arconicet.gov.ar In the presence of nitrogen oxides (NOx), which are common in urban atmospheres, the degradation products of the related compound allyl acetate (B1210297) include acetoxyacetaldehyde and formaldehyde. acs.org Photodegradation, the breakdown of molecules by light, is another possible pathway. While specific studies on this compound are scarce, research on hydrogels containing allyl sulfide (B99878) moieties shows that these can be degraded by light, suggesting the allyl group may be susceptible to photodegradation under certain conditions. nih.govresearchgate.net
Biological Degradation: In biological systems and in the environment, the primary degradation pathway for allyl esters is expected to be hydrolysis. industrialchemicals.gov.auindustrialchemicals.gov.au This reaction breaks the ester bond to form allyl alcohol and the corresponding carboxylic acid, which in this case is butyric acid. industrialchemicals.gov.aueuropa.eu This hydrolysis can be catalyzed by enzymes such as esterases present in microorganisms. inflibnet.ac.inresearchgate.net
Following hydrolysis, the resulting products, allyl alcohol and butyric acid, are further metabolized. Allyl alcohol can be converted to acrolein, a reactive and toxic compound. industrialchemicals.gov.au Butyric acid can be degraded under both aerobic and anaerobic conditions. In anaerobic environments, such as in sediments or during anaerobic digestion, butyrate can be syntrophically degraded by a consortium of bacteria. nih.govresearchgate.net This process involves the oxidation of butyrate to acetate and hydrogen, which are then consumed by methanogenic archaea to produce methane. nih.govnih.gov The degradation of other allyl compounds, such as allyl isothiocyanate, has been shown to occur completely during anaerobic co-digestion, eventually producing methane. researchgate.net
Applications and Future Research Directions of Allyl Butyrate in Scientific Disciplines
Role in Food Science Research
Allyl butyrate (B1204436) is primarily used as a flavoring agent in the food and beverage industry due to its characteristic fruity aroma, often described as resembling pineapple or apricot. smolecule.comchemicalbook.com Beyond its direct application as a flavorant, researchers are investigating its properties to optimize its use and understand its behavior within complex food systems.
Flavor Profile Analysis and Perception Studies
The flavor profile of allyl butyrate is a key area of study. At a concentration of 10.00 ppm, it is described as having a fruity, green, tropical taste with sweet, fermented, and waxy nuances. perflavory.comthegoodscentscompany.com Its odor is characterized as sweet and ethereal with a fruity undertone. chemicalbook.com Sensory evaluations are crucial in determining how different concentrations of this compound affect consumer preference in various food products. Understanding its specific flavor notes allows for its targeted use to enhance the fruity characteristics of foods and beverages.
Biomedical Research Applications
Preliminary studies suggest that this compound may possess biological activities that warrant further investigation for potential biomedical applications. smolecule.com Much of the interest in its biomedical potential stems from the known properties of its constituent parts, allyl alcohol and butyrate (butyric acid). nih.govresearchgate.net
Further Investigation of Antimicrobial Properties against Diverse Pathogens
Some initial research indicates that this compound may have antimicrobial properties. smolecule.comsmolecule.com While specific studies on this compound are limited, its structural relative, allyl isothiocyanate, has demonstrated effectiveness against a broad range of microbes, including foodborne bacteria and fungi. mdpi.comresearchgate.net The butyrate component itself has been shown to have direct antimicrobial effects against various bacterial strains. nih.govresearchgate.net Future research should focus on systematically evaluating the antimicrobial efficacy of this compound against a wider array of pathogens to determine its spectrum of activity and potential mechanisms of action. smolecule.com
Exploration as a Natural Food Preservative
Given its potential antimicrobial properties, there is an opportunity to explore this compound as a natural food preservative. smolecule.com The demand for natural alternatives to synthetic preservatives is growing. mdpi.commdpi.com Research in this area would involve assessing its ability to inhibit the growth of spoilage microorganisms in various food products, thereby extending their shelf life. mdpi.com Studies on similar compounds like allyl isothiocyanate have shown promise in this regard. mdpi.comresearchgate.net
Therapeutic Agent Potential
The therapeutic potential of this compound is an emerging area of interest, largely based on the known biological activities of butyrate. Butyrate, a short-chain fatty acid, is known to have anti-inflammatory effects and plays a role in immune regulation. mdpi.comwikipedia.orgnih.gov It has been investigated for its potential in managing inflammatory conditions and even in cancer prevention. mdpi.comnih.gov Research suggests that butyrate and its derivatives could be considered as promising antibacterial and immune-modulatory agents. nih.govresearchgate.net Furthermore, some studies indicate that allyl compounds may also possess beneficial biological activities. nih.govresearchgate.net Therefore, investigating the therapeutic potential of the combined this compound molecule is a logical next step. This could include exploring its effects on inflammation, immune response, and other cellular processes. mdpi.com
Chemical and Material Science Research
In the realms of chemical and material science, this compound serves as a valuable compound, primarily as a synthetic intermediate and a foundational component in the development of new materials.
Intermediate in Synthesis of Other Compounds
This compound is a key precursor in the synthesis of a variety of other chemical compounds. smolecule.comontosight.ai Its molecular structure, featuring an ester group and a reactive allyl group, allows for a range of chemical modifications. ontosight.ai A significant application is in the production of polymers and resins. smolecule.com For instance, it can be used to create allyl alcohol, which is then utilized in further chemical production. industrialchemicals.gov.au
The synthesis of more complex molecules often involves using this compound as a starting point. ontosight.ai One documented example is the synthesis of allyl 2-acetyl-3-(phenylamino)butanoate, a butyrate derivative, which begins with the reaction of aniline (B41778) and allylacetoacetate. researchgate.net Furthermore, the diacetoxylation of butadiene, a common industrial process, produces 3,4-diacetoxy-1-butene (B138182) as a byproduct, which can be isomerized to the more desirable 1,4-diacetoxy-2-butene, highlighting the industrial relevance of manipulating allyl compounds. google.com
Building Block in Materials Science
The term "building block" in materials science refers to essential starting materials for creating complex molecules and materials. cymitquimica.com this compound fits this description due to its role in polymerization. researchgate.net It is used in the synthesis of polymers and copolymers, contributing to the development of materials with specific properties. conicet.gov.ar
A notable application is in the creation of allyl polymers. google.com Research has demonstrated the copolymerization of this compound with allyl alcohol to produce hydroxy-functional allyl ester copolymers. googleapis.comgoogle.com These copolymers are valuable in curable polymer systems, such as those used in coatings and adhesives. googleapis.com The polymerization process often involves heating the monomers in the presence of a peroxide initiator, with process parameters like temperature and pressure being critical for achieving desired conversions and polymer characteristics. google.comgoogle.com For example, polymerizations are often conducted at temperatures between 135°C and 165°C. google.com
Comparative Studies with Structurally Similar Compounds
Understanding the properties of this compound is enhanced by comparing it with structurally similar esters. These comparisons often focus on physical properties, reactivity, and biological effects.
This compound is part of a group of aliphatic allyl esters, which also includes allyl acetate (B1210297), allyl hexanoate, and allyl heptanoate (B1214049). industrialchemicals.gov.au These compounds share a common structural feature—the allyl group—which influences their chemical and toxicological profiles. industrialchemicals.gov.au The toxicity of these esters is often linked to their hydrolysis to allyl alcohol and a corresponding carboxylic acid. oecd.org
In terms of physical properties, a comparison with other esters like β-methallyl formate (B1220265), acetate, and propionate (B1217596) shows variations in refractive indices of their polymerized forms. acs.org For instance, the refractive index of poly-β-meththis compound is 1.456, while that of poly-β-methallyl formate is 1.483. acs.org
Comparative studies also extend to their applications. For example, while this compound is used as a flavoring agent, other esters like ethyl butyrate and butyl butyrate also find use in the food and fragrance industries due to their distinct fruity aromas. smolecule.com
| Compound | Molecular Formula | Aroma Characteristics | Common Uses |
| This compound | C7H12O2 | Fruity (apple-like) | Flavoring agent |
| Ethyl Butyrate | C6H12O2 | Fruity (pineapple-like) | Flavoring agent |
| Butyl Butyrate | C8H16O2 | Sweet | Solvent and flavoring agent |
| Allyl Hexanoate | C9H16O2 | Fruity (pineapple-like) | Flavoring agent, fragrance |
| Allyl Heptanoate | C10H18O2 | Fruity (banana-like) | Flavoring agent, fragrance |
This table is based on information from a comparative analysis of fatty acid esters. smolecule.com
Future Research Opportunities and Underexplored Areas
Despite its established uses, significant potential for further research on this compound remains. smolecule.com The scientific literature on this compound is still considered limited, presenting numerous opportunities for investigation across various disciplines. smolecule.comfoodb.ca
Future research could focus on several key areas:
Biomedical Applications: Preliminary studies suggest potential antimicrobial properties for this compound, but more extensive research is needed to confirm its efficacy against a broader range of pathogens and to understand the underlying mechanisms. smolecule.com This could lead to its use as a natural food preservative or even in therapeutic contexts. smolecule.com
Materials Science: Further exploration of its polymerization and copolymerization capabilities could lead to the development of novel materials with tailored properties for specific applications. smolecule.comontosight.ai
Environmental Science: The volatile nature of this compound suggests potential for investigation as a green solvent or for use in bioremediation processes. smolecule.com
Chemical Synthesis: Expanding the understanding of its reactivity could unlock new synthetic pathways to valuable and complex molecules. ontosight.ai
Health and Nutrition: While butyrate itself has been studied for its effects on colon health, research into how different butyrate-delivering compounds, like this compound, compare in terms of bioavailability and physiological effects is an emerging area. usda.govjournalofexerciseandnutrition.com
The development of cost-effective production methods for butyric acid, a key precursor, will also be crucial for expanding its industrial applications. nih.gov
Q & A
Q. What are the standard protocols for synthesizing allyl butyrate in laboratory settings?
this compound is synthesized via direct esterification of allyl alcohol and n-butyric acid, typically using acid catalysts (e.g., sulfuric acid) under reflux conditions . Key parameters include maintaining a 1:1 molar ratio of reactants, optimizing temperature (80–100°C), and removing water via azeotropic distillation to shift equilibrium toward ester formation. Post-synthesis purification involves fractional distillation under reduced pressure (boiling point: ~142°C at 760 mmHg) to achieve ≥95% purity .
Q. What analytical methods are recommended for characterizing this compound and verifying its purity?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying this compound (retention index: ~1,020–1,050) and detecting impurities like unreacted allyl alcohol . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with characteristic peaks at δ 5.8–6.1 ppm (allyl protons) and δ 4.6 ppm (ester oxygen-CH₂) . Infrared (IR) spectroscopy identifies the ester carbonyl stretch at ~1,740 cm⁻¹ .
Q. What safety protocols are critical when handling this compound in laboratory experiments?
this compound is classified as hazardous under CLP regulations due to acute toxicity (oral LD₅₀ in rats: 250 mg/kg; dermal LD₅₀ in rabbits: 0.53 g/kg) . Essential precautions include:
- Using fume hoods and explosion-proof equipment to avoid inhalation/ignition .
- Wearing nitrile gloves, tight-sealing goggles, and flame-resistant lab coats .
- Storing in amber glass containers at ≤25°C, away from oxidizers and bases .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicological data for this compound across studies?
Discrepancies in toxicity outcomes (e.g., hepatotoxicity at 85 mg/kg/day vs. no effects at lower doses) may stem from species-specific metabolic pathways or exposure duration . Mitigation strategies include:
- Conducting comparative studies using in vitro models (e.g., primary hepatocytes) to isolate metabolic contributions .
- Applying physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences .
- Validating findings via OECD-compliant assays (e.g., Ames test for mutagenicity) .
Q. What experimental designs are optimal for studying this compound’s role in modulating cellular redox states?
this compound induces glutathione (GSH) oxidation in HT29 colonocytes, which can be quantified via:
- GSH/GSSG redox potential assays using monochlorobimane fluorescence .
- RNA-seq to profile Nrf2-regulated antioxidant genes (e.g., HO-1, NQO1) .
- Dose-response studies (0.1–10 mM) to differentiate cytoprotective vs. pro-apoptotic thresholds .
Q. How can researchers address reproducibility challenges in this compound’s colonic fermentation studies?
Variability in butyrate production during microbial fermentation arises from differences in resistant starch (RS) substrates or gut microbiota composition . Solutions include:
- Standardizing RS sources (e.g., high-amylose maize starch) and anaerobic culturing conditions .
- Using in situ hybridization to track butyrate-producing bacteria (e.g., Faecalibacterium prausnitzii) .
- Validating results with isotope-labeled this compound (e.g., ¹³C-tracers) in fecal batch cultures .
Methodological Considerations
Q. What strategies enhance this compound’s stability in pharmaceutical formulations?
this compound’s ester bond is prone to hydrolysis in aqueous environments. Stabilization methods include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
